3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 3-ethoxy-4-hydroxybenzoic acid with 2-fluorobenzyl chloride in the presence of a base, followed by the conversion of the resulting ester to the corresponding acid chloride using thionyl chloride . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction.
Chemical Reactions Analysis
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function . This reactivity is primarily due to the presence of the benzoyl chloride functional group, which is highly reactive towards nucleophiles .
Comparison with Similar Compounds
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Chlorobenzoyl chloride: Similar in reactivity but lacks the ethoxy and fluorobenzyl groups, making it less specific in certain applications.
3-Methoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and solubility profile, making it suitable for specialized applications .
Properties
IUPAC Name |
3-ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-15-9-11(16(17)19)7-8-14(15)21-10-12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYUFIGSIKARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220616 | |
Record name | 3-Ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-00-3 | |
Record name | 3-Ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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